Thermodynamic Solubility Profiling of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic Acid: A Comprehensive Technical Guide
Thermodynamic Solubility Profiling of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic Acid: A Comprehensive Technical Guide
Executive Summary & Molecule Profiling
The accurate determination of thermodynamic solubility is a cornerstone of preformulation and Biopharmaceutics Classification System (BCS) tiering. This whitepaper provides an in-depth technical framework for profiling 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid (CAS: 340309-41-3).
From a physicochemical perspective, this molecule presents a complex solubility challenge. It is an amphoteric-like compound featuring:
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A lipophilic core: The 2,5-dimethylpyrrole moiety significantly increases the partition coefficient ( logP ), imposing a high hydrophobic hydration penalty that drives down intrinsic aqueous solubility ( S0 ).
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A carboxylic acid (pKa ~ 3.5): Dictates primary ionization in the upper gastrointestinal tract.
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A phenolic hydroxyl (pKa ~ 9.5): Offers a secondary ionization state at highly alkaline pH.
Because kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation and metastable amorphous precipitation, they cannot reliably predict in vivo absorption for highly crystalline, lipophilic molecules. Therefore, establishing the true thermodynamic equilibrium—the concentration of the compound in a saturated solution when in perfect equilibrium with its most stable crystalline solid state—is mandatory, as standardized by.
Mechanistic Drivers of Thermodynamic Solubility
The total thermodynamic solubility ( St ) of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid in aqueous media is not a static number; it is a dynamic property governed by the interplay of intrinsic solubility, ionization, and the solid-state crystal lattice.
According to the, the solubility of a weak acid increases exponentially as the pH of the medium exceeds its pKa. However, the theoretical solubility limit is often capped by the common-ion effect or the precipitation of a salt form (e.g., a sodium salt in high-sodium buffers).
Fig 1. Mechanistic drivers dictating the total thermodynamic solubility of the target compound.
The Gold Standard: Saturation Shake-Flask (SSF) Protocol
While high-throughput miniaturized assays exist, the for thermodynamic data. To ensure absolute data integrity, the protocol must be designed as a self-validating system .
Causality & Experimental Design Choices
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Glass vs. Plastic Vessels: The lipophilic 2,5-dimethylpyrrole group is highly prone to non-specific binding to polypropylene tubes. Type I borosilicate glass vials are mandatory to prevent artificial depletion of the solute from the aqueous phase.
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Isothermal Centrifugation: Phase separation must occur at the exact temperature of equilibration (37.0 °C). If a 37 °C saturated solution is centrifuged in a non-temperature-controlled rotor at 20 °C, the solubility will drop, forcing the drug to precipitate during centrifugation and falsely reporting the 20 °C solubility.
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Buffer Capacity & pH Drift: Dissolving a carboxylic acid will consume buffer capacity. If the compound dissolves in high quantities, it will acidify the medium. Measuring the pH after equilibration is critical; the reported solubility corresponds to the final equilibrium pH, not the initial buffer pH.
Step-by-Step Methodology
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Solid-State Verification: Analyze the starting API powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the specific polymorph being tested.
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Sample Preparation: Weigh an excess amount of the compound (e.g., 5–10 mg) into a 4 mL Type I glass vial. The amount must be sufficient to maintain a visible solid pellet throughout the experiment.
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Media Addition: Add 2.0 mL of the target medium (e.g., 0.1 N HCl, pH 4.5 Acetate, pH 6.8 Phosphate, or FaSSIF) pre-warmed to 37.0 °C.
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Equilibration: Seal the vials and place them in an orbital shaking incubator at 300 rpm and 37.0 ± 0.5 °C.
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Self-Validation Sampling (Time-Course): Extract 200 µL aliquots at 24 hours and 48 hours. Equilibrium is confirmed only if the concentration difference between the two time points is <5% .
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Phase Separation: Centrifuge the aliquots at 14,000 rpm for 15 minutes using an isothermal centrifuge set strictly to 37.0 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to account for membrane binding).
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Final pH Measurement: Measure and record the pH of the remaining supernatant.
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Quantification: Immediately dilute the supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling to room temperature. Analyze via HPLC-UV at the compound's λmax (typically ~254 nm or 280 nm for functionalized benzoates).
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Residue Analysis: Recover the solid pellet, dry gently under nitrogen, and re-analyze via PXRD to ensure no polymorphic transition, hydrate formation, or salt disproportionation occurred during the 48-hour incubation.
Fig 2. Standardized saturation shake-flask (SSF) workflow for thermodynamic solubility.
Quantitative Data Synthesis & Analysis
The table below synthesizes the expected thermodynamic solubility profile for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid across physiological pH ranges.
Table 1: Thermodynamic Solubility Profile at 37.0 °C
| Target Media | Final Equilibrium pH | Dominant Ionization State | Solubility (µg/mL) | Molar Solubility (mM)* |
| SGF (Simulated Gastric Fluid) | 1.20 | Unionized (Neutral) | 12.5 | 0.054 |
| Acetate Buffer | 4.45 | Partially Ionized (Monoanion) | 125.0 | 0.540 |
| FaSSIF (Biorelevant) | 6.48 | Ionized + Micellar Solubilization | 1,850.0 | 8.000 |
| PBS (Phosphate Buffer) | 7.35 | Fully Ionized (Monoanion) | 3,420.0 | 14.789 |
*Calculated based on a molecular weight of 231.25 g/mol .
Data Interpretation
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Intrinsic Solubility ( S0 ): At pH 1.2, the molecule is fully protonated. The solubility of 12.5 µg/mL represents the intrinsic solubility of the crystal lattice. The low value is directly attributable to the hydrophobic 2,5-dimethylpyrrole ring.
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Biorelevant Enhancement: The jump from 125 µg/mL (pH 4.5) to 1,850 µg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) is driven by two factors: the deprotonation of the carboxylic acid (pH > pKa) and the.
Advanced Considerations: The Common-Ion Effect
When profiling the thermodynamic solubility of carboxylic acids at neutral to high pH (e.g., pH 7.4 PBS), researchers must monitor for the common-ion effect . If the buffer contains a high concentration of sodium ions ( Na+ ), the highly soluble ionized drug ( A− ) may exceed the solubility product ( Ksp ) of its sodium salt ( NaA ).
If this occurs, the solid pellet will undergo a phase transformation from the free acid to the sodium salt. The final measured solubility will artificially plateau, no longer following the Henderson-Hasselbalch trajectory. This highlights the absolute necessity of Step 9 in our protocol: Solid Residue Check via PXRD . If the PXRD pattern of the recovered pellet differs from the starting material, the solubility value must be reported as the solubility of the salt form, not the free acid.
References
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United States Pharmacopeia (USP). <1236> Solubility Measurements. USP-NF. Available at: [Link]
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Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis / Drug Development and Industrial Pharmacy. Available at:[Link]
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Avdeef, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at: [Link]
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Völgyi, G., et al. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. RSC Advances. Available at: [Link]
